4-((3-Fluorobenzyl)oxy)benzonitrile
Description
4-((3-Fluorobenzyl)oxy)benzonitrile is a benzonitrile derivative characterized by a fluorobenzyl ether substituent at the para-position of the benzonitrile core. This compound belongs to a class of aromatic nitriles with applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines the electron-withdrawing nitrile group with a fluorinated benzyl ether, which influences its reactivity, solubility, and biological activity. The compound is synthesized via nucleophilic substitution reactions, often involving p-hydroxybenzonitrile and 3-fluorobenzyl halides under basic conditions .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAMMXIRNCLZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((3-Fluorobenzyl)oxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-((3-Fluorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzonitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((3-Fluorobenzyl)oxy)benzonitrile is used extensively in scientific research, particularly in:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new materials and compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their function or activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzyl Ether Benzonitriles
The following table compares 4-((3-Fluorobenzyl)oxy)benzonitrile with structurally similar compounds, focusing on substituent effects, physicochemical properties, and applications:
Key Observations:
Fluorine vs. Chlorine Substituents :
- The 3-fluorobenzyl group in the target compound enhances metabolic stability compared to chlorinated analogs (e.g., 4-((4-chlorobenzyl)oxy)benzonitrile) due to fluorine’s smaller atomic radius and stronger C-F bond .
- Chlorinated derivatives (e.g., 4-((2,4-dichlorobenzyl)oxy)benzonitrile) exhibit higher lipophilicity (logP ~3.2 vs. 2.8 for the fluoro analog), impacting membrane permeability .
Electron-Withdrawing Groups :
- The trifluoromethyl substituent in 4-((3-trifluoromethylbenzyl)oxy)benzonitrile significantly increases electrophilicity, making it more reactive in SNAr reactions compared to the fluoro analog .
Biological Activity: Derivatives of this compound, such as NEU-924 and NEU-1017, demonstrate antiparasitic activity against Trypanosoma cruzi and Leishmania major, with IC₅₀ values <1 µM . Chlorinated analogs show broader-spectrum antimicrobial activity but lower selectivity indices .
Pharmacological and Industrial Relevance
- This compound serves as a key intermediate in crisaborole analogs (anti-inflammatory/antifungal agents) and DDI (Distributed Drug Discovery) libraries .
- In contrast, 3-chloro-4-(4-formylphenoxy)benzonitrile is utilized in polymer chemistry for crosslinking polyesters, leveraging its aldehyde functionality .
Biological Activity
4-((3-Fluorobenzyl)oxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzonitrile moiety with a fluorobenzyl ether group, which enhances its lipophilicity and influences its interactions with biological targets. The presence of the fluorine atom is crucial for modulating the compound's biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific studies and findings related to this compound.
Antimicrobial Activity
A study evaluating the antimicrobial properties of compounds structurally related to this compound found significant activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| 4-Bromo-3-fluorobenzonitrile | Strong | S. aureus |
| 2-Fluoro-5-iodobenzonitrile | Weak | P. aeruginosa |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with key signaling pathways.
Case Study: Cytotoxicity Assay
A recent cytotoxicity assay evaluated the effects of this compound on A549 lung carcinoma cells:
- IC50 Value : 25 µM after 48 hours.
- Mechanism : Induction of apoptosis via caspase activation.
Enzyme Inhibition Studies
The compound has also been studied for its potential as an enzyme inhibitor. Preliminary results suggest it may inhibit specific enzymes involved in cancer progression and inflammation.
Table: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Tyrosinase | Competitive | 0.18 |
| Carbonic Anhydrase | Non-competitive | 2.5 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the ether linkage via nucleophilic substitution.
- Nitrile formation through appropriate halogenation methods.
- Purification using chromatography techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
